6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 2005630-26-0
VCID: VC3216211
InChI: InChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16)
SMILES: CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.64 g/mol

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol

CAS No.: 2005630-26-0

Cat. No.: VC3216211

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol - 2005630-26-0

Specification

CAS No. 2005630-26-0
Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
IUPAC Name 4-(2-chloro-6-fluorophenyl)-2-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16)
Standard InChI Key XADJQTIBUJLACN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F
Canonical SMILES CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F

Introduction

Chemical Identity and Properties

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol is identified by CAS No. 2005630-26-0 and possesses a well-defined chemical profile. This compound belongs to the broader class of pyrimidine derivatives, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecular properties of this compound are critical for understanding its behavior in chemical and biological systems.

Table 1: Chemical Identity and Properties of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol

PropertyValue
CAS No.2005630-26-0
Product Name6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol
Molecular FormulaC11H8ClFN2O
Molecular Weight238.64 g/mol
IUPAC Name4-(2-chloro-6-fluorophenyl)-2-methyl-1H-pyrimidin-6-one
Standard InChIInChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16)
Standard InChIKeyXADJQTIBUJLACN-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F
PubChem Compound137027713

The compound exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the IUPAC name reflecting the 4-oxo tautomer (pyrimidin-6-one). This tautomerism is an important characteristic that influences its chemical reactivity and biological interactions.

Structural Features

The structure of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol incorporates several key functional groups that define its chemical and biological properties. The central pyrimidine ring serves as the core scaffold, with three important substituents:

  • A methyl group at the 2-position of the pyrimidine ring

  • A hydroxyl/oxo group at the 4-position, which exists in tautomeric equilibrium

  • A 2-chloro-6-fluorophenyl group at the 6-position of the pyrimidine ring

The presence of two halogen atoms (chlorine and fluorine) on the phenyl ring is particularly noteworthy. These halogens significantly influence the compound's electronic properties, lipophilicity, and potential biological interactions. The chlorine atom at the ortho position creates steric effects that may influence the conformation of the molecule, while the fluorine atom provides unique electronic properties through its high electronegativity.

The pyrimidine core contains two nitrogen atoms that can serve as hydrogen bond acceptors, while the hydroxyl form of the 4-position can function as both a hydrogen bond donor and acceptor. These characteristics are crucial for potential interactions with biological targets such as proteins and nucleic acids.

Synthesis Methods

Synthetic StepKey ReagentsReaction ConditionsPurpose
Pyrimidine FormationAcetamidine, β-ketoesterBase, solvent, heatConstruction of 2-methylpyrimidin-4-ol core
ActivationPOCl₃, N,N-dimethylanilineRefluxIntroduction of leaving group at position 6
Cross-Coupling2-Chloro-6-fluorophenylboronic acid, Pd(PPh₃)₄Base, solvent, heatIntroduction of aryl group
Deprotection/HydrolysisAqueous base or acidControlled conditionsRestoration of 4-hydroxy functionality

The synthesis would require careful optimization of reaction conditions to ensure regioselectivity and to minimize side reactions. Purification steps such as recrystallization or chromatography would be necessary to obtain the final compound in high purity.

It is important to note that these potential activities would require experimental validation through appropriate biological assays and structure-activity relationship studies.

Analytical Characterization

The comprehensive characterization of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol would involve multiple analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical structural information. The ¹H NMR spectrum would display signals for the methyl group (approximately 2.5 ppm), the single proton on the pyrimidine ring (approximately 6.0-6.5 ppm), and the aromatic protons of the phenyl ring (approximately 7.0-8.0 ppm) with characteristic coupling patterns influenced by the halogen substituents.

Mass spectrometry would confirm the molecular weight of 238.64 g/mol and provide characteristic fragmentation patterns that support the structural assignment. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₁₁H₈ClFN₂O.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C=O stretch of the 4-oxo group (approximately 1650-1700 cm⁻¹), C=N stretches in the pyrimidine ring (approximately 1600 cm⁻¹), and C-F and C-Cl stretches from the phenyl substituents.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be essential for assessing the purity of the compound and for monitoring reactions during its synthesis. The retention time and behavior on various stationary phases would depend on the compound's polarity and specific interactions with the chromatographic system.

Table 4: Expected Analytical Data for 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol

Analytical TechniqueExpected Results
¹H NMRSignals for CH₃, pyrimidine CH, and aromatic CH protons with characteristic splitting patterns
¹³C NMRSignals for methyl carbon, aromatic carbons, pyrimidine carbons, and carbonyl carbon
Mass SpectrometryMolecular ion peak at m/z 238, characteristic fragmentation pattern
IR SpectroscopyC=O, C=N, C-F, and C-Cl stretching bands
HPLCSingle peak with specific retention time under optimized conditions

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